Lesinurad impurity 19

Pharmaceutical Analysis Reference Standard Procurement Impurity Profiling

Lesinurad Impurity 19 is a designated pharmaceutical reference standard associated with the API Lesinurad, a URAT1 inhibitor used for treating hyperuricemia in gout. Critically, the identifier 'Lesinurad impurity 19' does not correspond to a single, universally defined chemical entity; multiple vendors assign it to different CAS numbers (e.g., 2250243-55-9, 878672-00-5, 609806-37-3) and distinct molecular formulas (e.g., C18H16BrN3O4S, C17H14BrN3O2S, C15H14N4S).

Molecular Formula C18H16BrN3O4S
Molecular Weight 450.3 g/mol
Cat. No. B13045143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLesinurad impurity 19
Molecular FormulaC18H16BrN3O4S
Molecular Weight450.3 g/mol
Structural Identifiers
SMILESCOC(=O)CS(=O)(=O)C1=NN=C(N1C2=CC=C(C3=CC=CC=C32)C4CC4)Br
InChIInChI=1S/C18H16BrN3O4S/c1-26-16(23)10-27(24,25)18-21-20-17(19)22(18)15-9-8-12(11-6-7-11)13-4-2-3-5-14(13)15/h2-5,8-9,11H,6-7,10H2,1H3
InChIKeyGUEUZXAPODSQRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lesinurad Impurity 19: CAS and Structural Identity for Pharmaceutical Reference Standard Procurement


Lesinurad Impurity 19 is a designated pharmaceutical reference standard associated with the API Lesinurad, a URAT1 inhibitor used for treating hyperuricemia in gout [1]. Critically, the identifier 'Lesinurad impurity 19' does not correspond to a single, universally defined chemical entity; multiple vendors assign it to different CAS numbers (e.g., 2250243-55-9, 878672-00-5, 609806-37-3) and distinct molecular formulas (e.g., C18H16BrN3O4S, C17H14BrN3O2S, C15H14N4S) . This ambiguity necessitates rigorous source verification during procurement to ensure the correct analyte is obtained for its intended analytical use. It is supplied with characterized purity (typically 95–99% by HPLC) and is employed in analytical method development, validation, and quality control (QC) applications for ANDA/DMF submissions and commercial production monitoring .

Why 'Impurity 19' Nomenclature Lacks Interchangeability: Procurement and Analytical Pitfalls


Generic substitution is fundamentally flawed due to the non-standardized nomenclature of 'Lesinurad impurity 19' across the supplier landscape. Unlike pharmacopeial impurities with harmonized definitions, this identifier acts as a vendor-specific catalog tag rather than a structural descriptor [1]. Direct comparison reveals that a product labeled 'Lesinurad impurity 19' from one source (CAS 2250243-55-9, MW 450.31, a sulfonyl methyl ester derivative) is chemically distinct from another bearing the same name (CAS 878672-00-5, MW 404.28, a thioacetic acid derivative) or yet another (CAS 609806-37-3) [2]. This lack of structural correlation means substituting one vendor's 'impurity 19' for another's without full analytical verification (e.g., by NMR and HRMS) will invalidate analytical method specificity, compromise QC batch release data, and potentially lead to regulatory citation during ANDA review. Procurement must be driven by the intended application, such as method validation requiring a specific CAS-defined degradation product or a process-related impurity with a verified retention time in a validated HPLC method, rather than by the non-specific 'Impurity 19' label alone .

Quantitative Differentiators of Lesinurad Impurity 19 Against Common Analogs


Structural Ambiguity as a Differentiator: Multiple CAS Numbers Define Divergent Chemistries for 'Impurity 19'

The term 'Lesinurad impurity 19' is not a singular, chemically defined entity. A cross-vendor comparison reveals three distinct chemical assignments under this same identifier: CAS 2250243-55-9 (C18H16BrN3O4S, MW 450.31) ; CAS 878672-00-5 (C17H14BrN3O2S, MW 404.28, structurally the parent Lesinurad free acid) [1]; and CAS 609806-37-3 (structure not fully disclosed) . This divergence in molecular formula and molecular weight quantifies the impossibility of generic substitution. For instance, the MW of 450.31 Da for the CAS 2250243-55-9 entity differs by ~46 Da from the 404.28 Da entity, leading to completely different chromatographic retention and mass spectrometric fragmentation patterns .

Pharmaceutical Analysis Reference Standard Procurement Impurity Profiling

HPLC Purity Thresholds: Variability in Certified Purity for Analytical Standard Suitability

Commercial suppliers of Lesinurad impurity 19 provide varying certified purity levels, which is a critical procurement parameter. One supplier (AOCS via ChemicalBook) certifies the product as '99% HPLC or More' , while another supplier (Bidepharm) specifies a standard purity of 95% . This 4% difference in certified purity (≥99% vs. 95%) directly impacts the accuracy of quantitative assays; using a 95% pure standard to quantify a 0.10% impurity threshold could introduce a 0.02% absolute error in the reported result, potentially impacting the accuracy of the method's reported impurity level.

Quality Control Analytical Method Validation HPLC Analysis

Solubility Profile Variability and Its Impact on Analytical Sample Preparation

The solubility characteristics of Lesinurad impurity 19 are not uniform and are reported to vary based on pH and the specific molecular structure in question . This presents a critical practical challenge compared to other well-characterized Lesinurad impurities like Impurity 1 (CAS 1533519-92-4) or the Desbromo Acid Impurity (CAS 1533519-93-5), which often have more established solubility data in common diluents (e.g., acetonitrile, methanol, water mixtures) [1]. For example, the sulfonyl methyl ester entity (CAS 2250243-55-9) is expected to have lower aqueous solubility and higher organic solubility compared to the free acid form (CAS 878672-00-5), which may be more soluble in basic aqueous buffers. This necessitates specific diluent optimization for each 'Impurity 19' variant.

Sample Preparation Chromatography Analytical Chemistry

Validated Application Scenarios for Lesinurad Impurity 19 Based on Comparative Evidence


Analytical Method Development and Validation for ANDA Submissions

Due to the documented structural ambiguity of 'Lesinurad impurity 19,' this standard is uniquely suited for establishing method specificity and system suitability in HPLC or UHPLC methods intended for ANDA submissions . The user must first rigorously confirm the identity of the procured material (e.g., by NMR and HRMS) against the specific CAS number required for their impurity profile. Once identity is confirmed, the standard (ideally with ≥99% purity ) can be used to spike API samples, demonstrating resolution from the main Lesinurad peak and other known impurities [1]. This directly addresses ICH Q2(R1) validation requirements for specificity.

Quality Control (QC) and Batch Release Testing in Commercial Production

In a commercial manufacturing setting, the specific CAS-defined 'Lesinurad impurity 19' (e.g., CAS 2250243-55-9) is used as a quantitative reference to monitor and control the level of this specific process-related impurity or degradation product in Lesinurad drug substance batches. As evidenced by the variance in supplier-certified purity, QC laboratories must either use a standard with a known, high purity (≥99% ) or accurately correct for the standard's purity during quantitation to ensure that the impurity level in the batch meets the ≤0.10% or ≤0.15% threshold mandated by ICH Q3A guidelines. Failure to account for the standard's purity could result in an out-of-specification result that is an artifact of the standard rather than the batch.

Stability-Indicating Method Development and Forced Degradation Studies

This compound is critical for developing stability-indicating methods as required by ICH guidelines. In forced degradation studies, Lesinurad has been shown to be labile to acidic hydrolysis, basic hydrolysis, and oxidation . The correct 'Lesinurad impurity 19' standard, if it represents a known degradation product, is essential for peak identification and method specificity validation. The method must demonstrate that the impurity peak is resolved from the main API peak and from other degradation products. Given the structural variability of 'impurity 19' offerings, the user must ensure the procured standard corresponds to the degradation pathway relevant to their drug product or substance, thereby enabling accurate stability assessment and shelf-life determination.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lesinurad impurity 19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.